Comparative HIV-1 Reverse Transcriptase Inhibition: Potency vs. Polypharmacology
Calcium mesoxalate inhibits HIV-1 reverse transcriptase with an IC50 of 2.2 μM . In contrast, the clinically used non-nucleoside RT inhibitor (NNRTI) Nevirapine exhibits an IC50 of 84 nM (0.084 μM) in enzyme assays, making it approximately 26-fold more potent [1]. While less potent, calcium mesoxalate's mechanism is distinct, involving trapping of the RT pre-translocation complex and potentially modulating host cell calcium signaling, a feature not shared by Nevirapine or Efavirenz [2]. This makes it a valuable tool for studying alternative RT inhibition mechanisms and polypharmacology, rather than a high-potency antiviral drug candidate.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.2 μM |
| Comparator Or Baseline | Nevirapine: 0.084 μM (84 nM) [1] |
| Quantified Difference | Calcium mesoxalate is approximately 26-fold less potent than Nevirapine in this assay. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This evidence clarifies that calcium mesoxalate should be selected for research on novel RT inhibition mechanisms or multi-target pharmacology, not for applications requiring high-potency RT blockade.
- [1] Hargrave, K. D., Proudfoot, J. R., Grozinger, K. G., Cullen, E., Kapadia, S. R., Patel, U. R., ... & Adams, J. (1991). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241. View Source
- [2] Bernatchez, J. A., Paul, R., Tchesnokov, E. P., Ngure, M., Beilhartz, G. L., Berghuis, A. M., ... & Götte, M. (2015). Derivatives of Mesoxalic Acid Block Translocation of HIV-1 Reverse Transcriptase. Journal of Biological Chemistry, 290(3), 1474–1484. View Source
